molecular formula C33H22FN5O4S2 B11540793 Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Ethyl 2'-amino-3'-cyano-6'-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-5'-carboxylate

Cat. No.: B11540793
M. Wt: 635.7 g/mol
InChI Key: UWEJVABXYSJIBW-UHFFFAOYSA-N
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Description

Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique spiro[indole-pyran] structure, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Core: Starting with a suitable indole precursor, various functional groups are introduced through electrophilic substitution reactions.

    Spirocyclization: The indole derivative undergoes a cyclization reaction to form the spiro[indole-pyran] structure.

    Functional Group Introduction: The cyano, amino, and other substituents are introduced through nucleophilic substitution and addition reactions.

    Final Coupling: The final step involves coupling the pyridine and thiophene moieties to the spiro[indole-pyran] core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is studied for its potential as a pharmaceutical agent. Its various functional groups can interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-ethoxyacrylate: A simpler compound with a cyano and ethoxy group, used in organic synthesis.

    4-Fluorophenyl derivatives: Compounds with similar fluorophenyl groups, often used in medicinal chemistry for their biological activity.

    Thiophene-containing compounds: Known for their electronic properties and used in materials science.

Uniqueness

Ethyl 2’-amino-3’-cyano-6’-({[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}methyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-5’-carboxylate is unique due to its spiro[indole-pyran] structure, which is not commonly found in other compounds. This structure provides a rigid framework that can interact with biological targets in a specific manner, potentially leading to unique biological activities.

Properties

Molecular Formula

C33H22FN5O4S2

Molecular Weight

635.7 g/mol

IUPAC Name

ethyl 6'-amino-5'-cyano-2'-[[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C33H22FN5O4S2/c1-2-42-31(40)28-26(43-29(37)23(16-36)33(28)22-6-3-4-7-24(22)39-32(33)41)17-45-30-21(15-35)20(18-9-11-19(34)12-10-18)14-25(38-30)27-8-5-13-44-27/h3-14H,2,17,37H2,1H3,(H,39,41)

InChI Key

UWEJVABXYSJIBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3NC2=O)C#N)N)CSC4=C(C(=CC(=N4)C5=CC=CS5)C6=CC=C(C=C6)F)C#N

Origin of Product

United States

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